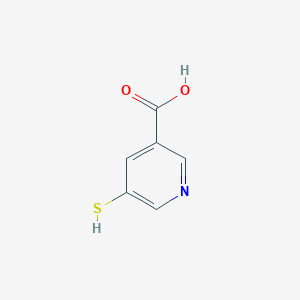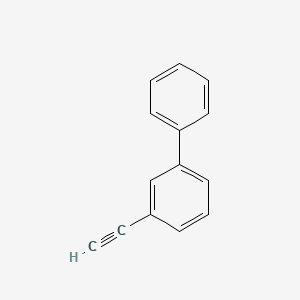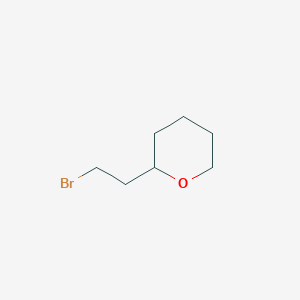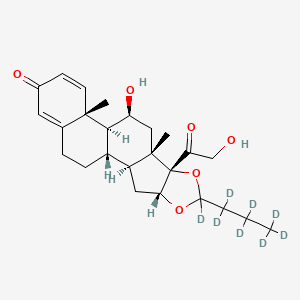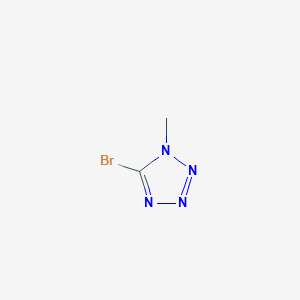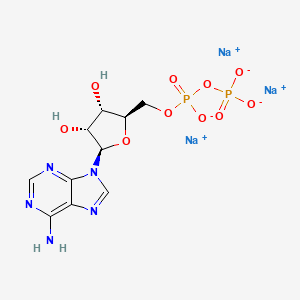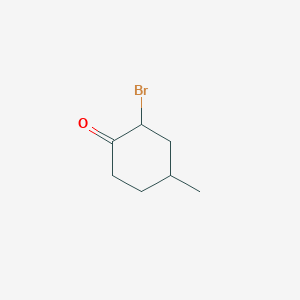
2-Bromo-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylcyclohexan-1-one is a cyclic organic compound with the chemical formula C7H11BrO. It is a versatile reactant used in various synthetic applications, including the enantioselective synthesis of complex molecules like (-)-Microcionin 2 . This compound is characterized by a bromine atom and a methyl group attached to a cyclohexanone ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanone using bromine in the presence of acetic acid and water at 35-40°C for about 1 hour . Another method includes the use of N-Bromosuccinimide in acetic acid under reflux conditions . These methods typically yield high purity products and are widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step reactions. For instance, a two-step process may include the initial bromination of 4-methylcyclohexanone followed by purification steps to isolate the desired product . The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 4-methylcyclohexanone.
Reduction Reactions: The compound can be reduced to 4-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 4-methylcyclohexanone.
Common Reagents and Conditions
Bromination: Bromine, acetic acid, water, N-Bromosuccinimide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: 4-Methylcyclohexanone.
Reduction: 4-Methylcyclohexanol.
Oxidation: 4-Methylcyclohexanone.
Applications De Recherche Scientifique
2-Bromo-4-methylcyclohexan-1-one is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of compounds with antiproliferative activity.
Medicine: Utilized in the synthesis of pharmacologically active molecules.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methylcyclohexan-1-one involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methylcyclohexanol: Contains an additional hydroxyl group, altering its reactivity and applications.
2-Bromo-4-methylcyclohexane: Lacks the carbonyl group, affecting its chemical behavior.
Uniqueness
2-Bromo-4-methylcyclohexan-1-one is unique due to the presence of both a bromine atom and a carbonyl group on the cyclohexane ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Propriétés
IUPAC Name |
2-bromo-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-5-2-3-7(9)6(8)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKHYOAPWMMURT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500210 |
Source


|
| Record name | 2-Bromo-4-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-55-1 |
Source


|
| Record name | 2-Bromo-4-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
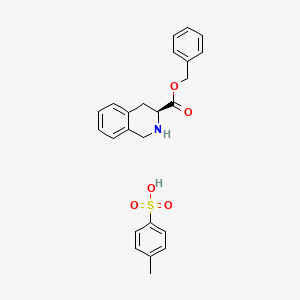
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
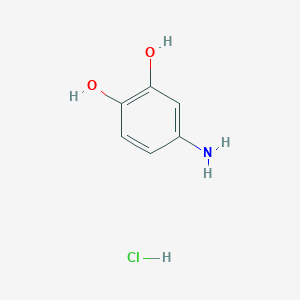
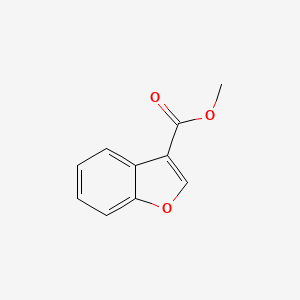
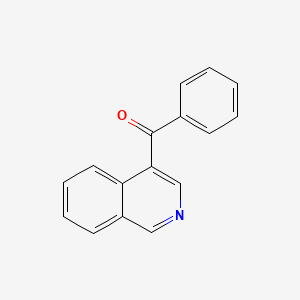
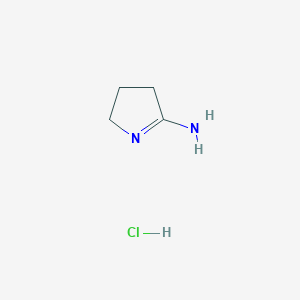
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)
